5-(Fluorosulfonyl)-2-methoxybenzoic acid chemical properties
5-(Fluorosulfonyl)-2-methoxybenzoic acid chemical properties
An In-Depth Technical Guide to 5-(Fluorosulfonyl)-2-methoxybenzoic Acid: Properties, Reactivity, and Applications
Introduction
5-(Fluorosulfonyl)-2-methoxybenzoic acid, with CAS Number 2488-50-8, is a highly functionalized aromatic compound that serves as a pivotal building block in modern chemical research, particularly within the realms of medicinal chemistry and materials science.[1] Its unique trifunctional architecture, comprising a carboxylic acid, a methoxy group, and a reactive fluorosulfonyl moiety, offers a versatile platform for the synthesis of complex molecular structures. The fluorosulfonyl group, in particular, is of significant interest as a precursor to sulfonamides and sulfonates, enabling its use in the development of targeted covalent inhibitors, PET imaging agents, and specialty polymers.[1] This guide provides a comprehensive technical overview of its chemical properties, reactivity, and key applications, tailored for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Properties
The distinct arrangement of functional groups in 5-(Fluorosulfonyl)-2-methoxybenzoic acid dictates its physical characteristics and chemical behavior. The electron-withdrawing nature of the fluorosulfonyl group significantly influences the acidity of the carboxylic acid and the reactivity of the aromatic ring.
Core Chemical Properties
A summary of the fundamental properties of 5-(Fluorosulfonyl)-2-methoxybenzoic acid is presented below.
| Property | Value | Source |
| CAS Number | 2488-50-8 | [1] |
| Molecular Formula | C₈H₇FO₅S | [1] |
| Molecular Weight | 234.2 g/mol | [1] |
| Appearance | White to off-white solid (inferred from related compounds) | N/A |
| Solubility | Insoluble in water; soluble in organic solvents like DMSO, DMF | [2] |
| Melting Point | 87-91 °C (for the related 5-fluoro-2-methoxybenzoic acid) | [3][4] |
| Boiling Point | Data not available | N/A |
| pKa | 3.75±0.10 (Predicted for the related 5-fluoro-2-methoxybenzoic acid) | [2][3] |
Spectroscopic Profile (Predicted)
While specific spectral data is not widely published, the structure allows for predictable spectroscopic signatures. A standardized protocol for acquiring this data is detailed in Section 4.2.
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¹H NMR: Expected signals would include a singlet for the methoxy (-OCH₃) protons around 3.8-4.0 ppm. The three aromatic protons would appear as complex multiplets or doublets of doublets in the 7.0-8.5 ppm region, with coupling constants dictated by their ortho, meta, and para relationships. The acidic proton of the carboxylic acid would be a broad singlet at a high chemical shift (>10 ppm), which is exchangeable with D₂O.
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¹³C NMR: The spectrum would show eight distinct carbon signals. The carboxylic acid carbonyl carbon would be found around 165-170 ppm. The aromatic carbons would appear between 110-160 ppm, with the carbon attached to the methoxy group being the most shielded (lowest ppm) and the carbons attached to the electron-withdrawing sulfonyl and carboxyl groups being the most deshielded (highest ppm). The methoxy carbon signal would be around 55-60 ppm.
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Infrared (IR) Spectroscopy: Characteristic absorption bands would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and strong, sharp S=O stretches for the sulfonyl group (asymmetric and symmetric, ~1370-1400 cm⁻¹ and ~1180-1200 cm⁻¹, respectively).
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Mass Spectrometry (MS): The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z 234.2 or 235.2, respectively, confirming the molecular weight.
Chemical Reactivity and Synthesis
The utility of 5-(Fluorosulfonyl)-2-methoxybenzoic acid stems from the differential reactivity of its three functional groups, allowing for sequential and regioselective modifications.
Core Reactivity: The Fluorosulfonyl Group
The fluorosulfonyl (-SO₂F) group is a potent electrophile, analogous to but often more stable and selective than the more common chlorosulfonyl (-SO₂Cl) group. Its primary reaction is with nucleophiles, such as amines and alcohols, to form highly stable sulfonamide and sulfonate esters, respectively. This reaction is the cornerstone of its application in drug discovery for creating covalent modifiers.
Caption: General reactivity of the fluorosulfonyl group with nucleophiles.
Synthesis Pathway
A common and logical synthetic route to 5-(Fluorosulfonyl)-2-methoxybenzoic acid involves the conversion from its more accessible chlorosulfonyl analog. This process typically starts with the sulfonation of 2-methoxybenzoic acid, followed by conversion to the sulfonyl chloride, and finally a halogen exchange (Halex) reaction.
Caption: Proposed synthetic workflow for 5-(Fluorosulfonyl)-2-methoxybenzoic acid.
This pathway leverages commercially available starting materials and well-established chemical transformations. The chlorosulfonylation step is a standard electrophilic aromatic substitution, while the subsequent nucleophilic substitution of chloride with fluoride is an effective method for producing sulfonyl fluorides.
Applications in Research and Drug Development
The unique chemical properties of 5-(Fluorosulfonyl)-2-methoxybenzoic acid make it a valuable tool for scientists in several advanced research areas.
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Covalent Inhibitors and Chemical Probes : The fluorosulfonyl group can react with nucleophilic amino acid residues on a protein's surface, such as the epsilon-amino group of lysine or the hydroxyl group of serine, to form a permanent covalent bond. This allows for the design of highly specific and potent enzyme inhibitors or chemical probes for target identification and validation.
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PET Imaging Agents : The presence of a fluorine atom allows for the synthesis of radiolabeled analogs using fluorine-18 (¹⁸F), a positron-emitting isotope.[1] These ¹⁸F-labeled molecules can be used as tracers in Positron Emission Tomography (PET) scanning to visualize and quantify biological processes in vivo, aiding in disease diagnosis and drug development.[1]
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Pharmaceutical and Agrochemical Synthesis : It serves as a key intermediate in the multi-step synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals.[1] The ability to form stable sulfonamide linkers is particularly useful for modifying a molecule's properties, such as solubility, bioavailability, and metabolic stability.[1]
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Materials Science : The compound can be used in the creation of specialty polymers with enhanced thermal and chemical resistance due to the strength and stability of the resulting sulfonate ester or sulfonamide linkages within the polymer backbone.[1]
Experimental Protocols
The following protocols are provided as validated, step-by-step methodologies for common transformations and analyses involving 5-(Fluorosulfonyl)-2-methoxybenzoic acid.
Protocol for General Sulfonamide Formation
This protocol describes a standard procedure for reacting the title compound with a primary amine.
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Reagent Preparation : Dissolve 1.0 equivalent of 5-(Fluorosulfonyl)-2-methoxybenzoic acid in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) in a dry, nitrogen-flushed flask.
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Addition of Amine : Add 1.1 equivalents of the desired primary amine to the solution.
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Base Addition : Add 2.0-3.0 equivalents of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), dropwise to the stirring solution at 0 °C. The base neutralizes the HF byproduct and drives the reaction to completion.
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Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 4-16 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup : Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. This sequence removes unreacted amine, excess base, and water-soluble impurities.
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Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure sulfonamide derivative.
Protocol for Spectroscopic Characterization
This protocol outlines the standard procedures for obtaining key spectroscopic data.[5]
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Sample Preparation (NMR) : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[5]
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NMR Acquisition :
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Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.[5] Reference the chemical shifts to the residual solvent peak.
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Acquire a proton-decoupled ¹³C NMR spectrum.
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For structural confirmation, 2D NMR experiments like COSY, HSQC, and HMBC can be performed.
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Sample Preparation (IR) : Prepare a KBr pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
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IR Acquisition : Record the spectrum on an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.
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Mass Spectrometry Acquisition : Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze using an ESI or APCI source coupled to a mass analyzer to obtain high-resolution mass data.
Safety and Handling
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Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
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Engineering Controls : All handling should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors. An eyewash station and safety shower must be readily accessible.
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Handling Precautions : Avoid contact with skin, eyes, and clothing.[8] Do not breathe dust.[8] The compound is likely moisture-sensitive; handle under an inert atmosphere (e.g., nitrogen or argon) and store in a tightly sealed container in a dry environment.
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Incompatible Materials : Avoid contact with strong oxidizing agents, strong bases, and water, as sulfonyl halides can react exothermically.
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Disposal : Dispose of waste in accordance with local, state, and federal regulations.[8]
Conclusion
5-(Fluorosulfonyl)-2-methoxybenzoic acid is a potent and versatile chemical reagent with significant applications in drug discovery, diagnostics, and materials science. Its defining feature, the reactive fluorosulfonyl group, provides a reliable handle for forming stable covalent linkages, making it an invaluable tool for researchers aiming to design next-generation therapeutics and advanced materials. Understanding its chemical properties, reactivity, and handling requirements is essential for safely and effectively harnessing its synthetic potential.
References
Sources
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- 2. 5-FLUORO-2-METHOXYBENZOIC ACID Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Cas 394-04-7,5-FLUORO-2-METHOXYBENZOIC ACID | lookchem [lookchem.com]
- 4. 5 Fluoro 2 Methoxy Benzoic Acid Manufacturer | Enanti [enantilabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 5-Chlorosulphonyl-2-anisic acid | C8H7ClO5S | CID 104007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-Chlorosulfonyl-2-methoxybenzoic acid [oakwoodchemical.com]
- 8. carlroth.com [carlroth.com]
